molecular formula C10H13NO3 B13611874 2-(4-(Dimethylamino)phenoxy)acetic acid

2-(4-(Dimethylamino)phenoxy)acetic acid

Cat. No.: B13611874
M. Wt: 195.21 g/mol
InChI Key: WXZXQDXBOIXVMX-UHFFFAOYSA-N
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Description

    Reactants: Phenoxyacetic acid, Dimethylamine

    Conditions: Acidic or basic medium, room temperature

    Reaction: [ \text{Phenoxyacetic acid} + \text{Dimethylamine} \rightarrow \text{2-(4-(Dimethylamino)phenoxy)acetic acid} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)phenoxy)acetic acid typically involves the reaction of 4-(dimethylamino)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxyacetic acid, which is then further functionalized to introduce the dimethylamino group.

  • Step 1: Formation of Phenoxyacetic Acid

      Reactants: 4-(Dimethylamino)phenol, Chloroacetic acid

      Conditions: Sodium hydroxide solution, reflux

      Reaction: [ \text{4-(Dimethylamino)phenol} + \text{Chloroacetic acid} \rightarrow \text{Phenoxyacetic acid} ]

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated phenoxy acids, amino derivatives

Scientific Research Applications

2-(4-(Dimethylamino)phenoxy)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenoxy ring can undergo various chemical transformations, modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure but different substituents.

Uniqueness

2-(4-(Dimethylamino)phenoxy)acetic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[4-(dimethylamino)phenoxy]acetic acid

InChI

InChI=1S/C10H13NO3/c1-11(2)8-3-5-9(6-4-8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)

InChI Key

WXZXQDXBOIXVMX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)OCC(=O)O

Origin of Product

United States

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